5-Bromo-6-fluorobenzo[D]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluorobenzo[D]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzo[D]thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluorobenzo[D]thiazole typically involves the introduction of bromine and fluorine atoms onto a benzo[D]thiazole scaffold. One common method involves the bromination and fluorination of benzo[D]thiazole derivatives under controlled conditions. For example, the reaction of 6-fluorobenzo[D]thiazole with bromine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-fluorobenzo[D]thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzo[D]thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzo[D]thiazoles with new functional groups such as amino or thiol groups.
Electrophilic Substitution: Products include further functionalized benzo[D]thiazole derivatives with additional substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluorobenzo[D]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluorobenzo[D]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The molecular targets and pathways involved can vary based on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzo[D]thiazole: This compound also contains a benzo[D]thiazole ring with bromine and fluorine substituents, but with a trifluoromethoxy group instead of a fluorine atom.
6-Fluorobenzo[D]thiazole: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-Bromo-6-fluorobenzo[D]thiazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation allows for selective functionalization and the development of novel compounds with enhanced biological and chemical properties .
Eigenschaften
Molekularformel |
C7H3BrFNS |
---|---|
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI-Schlüssel |
BSDBYOISRBJVEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)F)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.